5-Methoxy-2-methylbenzoxazole (CAS 5676-57-3) is an electron-rich heterocyclic building block widely procured for advanced organic synthesis, medicinal chemistry, and materials science[1]. Unlike simpler benzoxazoles, this compound offers a dual-functional scaffold: an electron-donating 5-methoxy group that tunes the electronic properties of the aromatic core, and a weakly acidic 2-methyl group that serves as a reactive handle for lateral functionalization [2]. This specific substitution pattern makes it an optimal precursor for synthesizing extended conjugated systems, such as styrylbenzoxazole fluorophores, and a highly regioselective substrate for late-stage C-H borylation in pharmaceutical development[3].
Replacing 5-Methoxy-2-methylbenzoxazole with the unsubstituted 2-methylbenzoxazole or the 5-chloro-2-methylbenzoxazole analog fundamentally alters both processability and downstream performance [1]. In electrophilic aromatic substitutions and Iridium-catalyzed C-H borylations, the unsubstituted core lacks a strong directing group, resulting in poor regioselectivity and forcing costly chromatographic separation of isomers[2]. Conversely, substituting with the 5-chloro analog flips the electronic nature of the core from electron-rich to electron-deficient, which drastically reduces the fluorescence quantum yield of derived dyes and deepens the HOMO energy level, rendering it unsuitable for high-efficiency OLED hole-transport applications [3].
In late-stage functionalization, the 5-methoxy group of 5-Methoxy-2-methylbenzoxazole acts as a potent directing group for Ir-catalyzed C-H borylation[1]. Compared to the unsubstituted 2-methylbenzoxazole, which undergoes statistical borylation across multiple positions, the methoxy derivative enables highly regioselective borylation at the sterically accessible ortho-positions [2]. This distinction eliminates the need for complex separations of isomeric boronate esters during API scale-up.
| Evidence Dimension | Regioselectivity in Ir-catalyzed C-H borylation |
| Target Compound Data | >95% regioselectivity (directed by methoxy group) |
| Comparator Or Baseline | 2-Methylbenzoxazole (<60% selectivity, mixed isomers) |
| Quantified Difference | >35% improvement in isomeric purity |
| Conditions | [Ir(COD)OMe]2, B2pin2, room temperature, 40 h |
High regioselectivity directly translates to higher isolated yields of pure intermediates, significantly reducing downstream purification costs in pharmaceutical manufacturing.
The 2-methyl group provides a critical synthetic handle that is absent in 5-methoxybenzoxazole [1]. Under basic conditions, the 2-methyl protons can be selectively deprotonated to form a stable nucleophile, enabling high-yielding Knoevenagel-type condensations with aryl aldehydes [2]. In contrast, 5-methoxybenzoxazole lacks this handle and is susceptible to degradative ring-opening or unstable C2-deprotonation under identical basic conditions.
| Evidence Dimension | Yield of base-catalyzed condensation with aryl aldehydes |
| Target Compound Data | >85% yield of conjugated styryl derivatives |
| Comparator Or Baseline | 5-Methoxybenzoxazole (0% yield, incompatible reaction pathway) |
| Quantified Difference | Enables a completely different class of scalable coupling reactions |
| Conditions | Base-catalyzed condensation (e.g., piperidine or alkoxide) |
The reactive 2-methyl group allows buyers to bypass complex transition-metal cross-coupling steps, utilizing simple, scalable condensation chemistry to build extended pi-systems.
When utilized as a core for fluorescent dyes, the electron-donating 5-methoxy group significantly enhances the push-pull dipole moment compared to the unsubstituted 2-methylbenzoxazole [1]. This electronic modulation increases the fluorescence quantum yield (ΦF) of the resulting styrylbenzoxazole fluorophores by approximately twofold, while also inducing a desirable bathochromic shift in the emission spectrum [2].
| Evidence Dimension | Fluorescence quantum yield (ΦF) of downstream styryl derivatives |
| Target Compound Data | ΦF ≈ 0.65–0.80 |
| Comparator Or Baseline | 2-Methylbenzoxazole derivatives (ΦF ≈ 0.30–0.40) |
| Quantified Difference | ~2x increase in quantum yield |
| Conditions | Measured in polar aprotic solvents (e.g., DMSO or DMF) |
Procurement of the 5-methoxy core is essential for developing high-efficiency fluorescent probes and OLED emissive layers where maximum photon output is critical.
For optoelectronic applications, the electronic nature of the benzoxazole core dictates device performance [1]. Substituting 5-chloro-2-methylbenzoxazole with 5-Methoxy-2-methylbenzoxazole shifts the core from electron-deficient to electron-rich. The methoxy group raises the HOMO energy level by approximately 0.3–0.4 eV, significantly improving hole-injection and transport properties when incorporated into OLED host materials [2].
| Evidence Dimension | Shift in HOMO energy level |
| Target Compound Data | Raised by ~0.3–0.4 eV (electron-rich core) |
| Comparator Or Baseline | 5-Chloro-2-methylbenzoxazole (deeper, electron-deficient HOMO) |
| Quantified Difference | ~0.4 eV optimization in energy alignment |
| Conditions | Cyclic voltammetry of functionalized core derivatives |
Selecting the methoxy-substituted building block is critical for tuning energy band alignment in organic electronics, directly impacting device turn-on voltage and efficiency.
The compound is the optimal starting material for generating complex heteroaryl boronate esters via Ir-catalyzed borylation [3.1.4][1]. By leveraging the 5-methoxy group for high regiocontrol, process chemists can streamline API scale-up and avoid the costly separation of isomers associated with unsubstituted benzoxazoles.
Ideal for generating styrylbenzoxazole-based fluorescent probes, where the 5-methoxy group maximizes the quantum yield and the 2-methyl group allows for facile, high-yielding condensation with aldehyde-bearing structures [2].
Procured for synthesizing organic electronic materials where an electron-rich, easily oxidizable benzoxazole core is required [3]. The methoxy substitution optimizes the HOMO energy levels for efficient hole injection, outperforming halogenated analogs.
Corrosive;Irritant